(1R)-N-Benzylindan-1-amine hydrochloride

Chiral resolution Enantiomeric excess Process chemistry

(1R)-N-Benzylindan-1-amine hydrochloride (CAS 200628-33-7), also designated Rasagiline Impurity D / Impurity 2, is the hydrochloride salt of the (R)-enantiomer of N-benzyl-1-aminoindan. It belongs to the class of chiral indanamine derivatives that serve as indispensable intermediates in the manufacture of the irreversible MAO-B inhibitor rasagiline (Azilect).

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
CAS No. 200628-33-7
Cat. No. B1436147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-N-Benzylindan-1-amine hydrochloride
CAS200628-33-7
Molecular FormulaC16H18ClN
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NCC3=CC=CC=C3.Cl
InChIInChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1
InChIKeyOWIZYZJDRLPDDD-PKLMIRHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-N-Benzylindan-1-amine Hydrochloride (CAS 200628-33-7): A Critical Chiral Intermediate and Rasagiline Impurity Reference Standard


(1R)-N-Benzylindan-1-amine hydrochloride (CAS 200628-33-7), also designated Rasagiline Impurity D / Impurity 2, is the hydrochloride salt of the (R)-enantiomer of N-benzyl-1-aminoindan. It belongs to the class of chiral indanamine derivatives that serve as indispensable intermediates in the manufacture of the irreversible MAO-B inhibitor rasagiline (Azilect) . The free base form (CAS 180915-70-2, C₁₆H₁₇N, MW 223.31) and its hydrochloride salt (C₁₆H₁₈ClN, MW 259.77) are both commercially available as certified reference standards for analytical method development, method validation (AMV), and quality control (QC) applications required for abbreviated new drug applications (ANDA) and commercial rasagiline production [1]. This compound embodies a unique intersection of two critical procurement rationales: it is simultaneously an essential chiral gatekeeper in the rasagiline synthetic cascade and a regulatory-mandated impurity marker whose precise quantification directly impacts batch release decisions.

Why Generic N-Benzylindanamine Substitution Fails: Stereochemical, Regulatory, and Synthetic Fidelity Requirements for (1R)-N-Benzylindan-1-amine Hydrochloride


Substituting (1R)-N-Benzylindan-1-amine hydrochloride with its (S)-enantiomer, the racemate, or a different N-substituted indanamine analog is not scientifically or regulatorially tenable for three interdependent reasons. First, the absolute (R)-configuration at the indane C1 position is the stereochemical determinant that propagates through the entire rasagiline synthetic pathway: the (R)-enantiomer of N-benzyl-1-aminoindan is resolved because rasagiline's MAO-B inhibitory potency is exquisitely stereospecific, with the final drug's R-enantiomer exhibiting approximately 2050-fold greater potency than the S-enantiomer in human brain tissue MAO-B inhibition assays [1]. Second, regulatory pharmacopoeial frameworks define this specific compound—and only this compound—as the official impurity reference marker (Rasagiline Impurity D/2); substitution with a structurally or stereochemically different entity invalidates ANDA analytical method qualification and batch release testing [2]. Third, the hydrochloride salt form (CAS 200628-33-7, MW 259.77) provides distinct solubility, handling, and chromatographic behavior compared to the free base (CAS 180915-70-2, MW 223.31), meaning that salt-form interchange without validated method adjustment introduces quantitative error in impurity determination .

Quantitative Differentiation Evidence for (1R)-N-Benzylindan-1-amine Hydrochloride: Head-to-Head Data Against Comparators


Chiral Resolution Efficiency: (R)- vs. (S)-Enantiomer Yield and Enantiomeric Excess from Tartaric Acid Resolution

The patented rasagiline manufacturing process (WO2002068376A1, Example 3) provides direct quantitative comparison of the (R)- and (S)-enantiomers obtained from resolution of racemic N-benzyl-1-aminoindan with (R,R)-tartaric acid. The (R)-enantiomer precipitates as the (R,R)-tartrate salt with an enantiomeric excess (ee) of approximately 75% after first crystallization ([α]D²⁰ free base 3.0°, c 4.75, abs. ethanol). After a single recrystallization from boiling water, the (R)-enantiomer tartrate salt is obtained with [α]D²⁰ (free base) 4.0° (c 5.34, abs. ethanol) and mp 135–144 °C (dec.) in 32% overall yield (490.0 g from 917.0 g racemate). By contrast, the (S)-enantiomer recovered from the combined mother liquors shows [α]D²⁰ −1.5° (c 5, abs. ethanol), corresponding to an ee of only approximately 37.5%—less than half the optical purity of the (R)-enantiomer [1]. This differential crystallization behavior is the basis for selecting the (R)-enantiomer as the productive intermediate and the (S)-enantiomer for racemization and recycling.

Chiral resolution Enantiomeric excess Process chemistry

Enantiomer-Specific MAO-B Inhibitory Potency: Rationale for (R)-Configuration Requirement

Although (1R)-N-Benzylindan-1-amine is not itself the pharmacologically active MAO-B inhibitor, the absolute (R)-configuration at its chiral center is the immutable stereochemical determinant for the downstream drug substance. The final drug, (R)-rasagiline (N-propargyl-1(R)-aminoindan), exhibits 2050-fold greater MAO-B inhibitory potency than its (S)-enantiomer in human brain tissue. Specifically, R-rasagiline is 50 times more active against MAO-B than MAO-A, while S-rasagiline shows practically no selectivity between the two isoforms [1]. The R-enantiomer of the propargylated final compound exhibits approximately 4-fold greater potency than the S-enantiomer in the MAO-B inhibition assay used to characterize these derivatives . This stereochemical potency cliff provides the fundamental rationale for why the (R)-enantiomer of N-benzyl-1-aminoindan—and only the (R)-enantiomer—is selected as the synthetic intermediate: any contamination with the (S)-enantiomer at the N-benzyl stage would propagate through hydrogenolysis and propargylation, yielding enantiomerically impure rasagiline with compromised pharmacological activity.

MAO-B inhibition Enantioselectivity Parkinson's disease

Regulatory Impurity Specification: Quantified Acceptance Criteria Driving Reference Standard Demand

(1R)-N-Benzylindan-1-amine hydrochloride is explicitly identified as Rasagiline Impurity D (also designated Impurity 2), a process-related impurity whose control is mandated under ICH Q3A guidelines for new drug substances [1]. In commercial rasagiline mesylate API, the acceptance criterion for any individual unspecified impurity is typically not more than 0.10% (w/w), with total impurities not exceeding 1.0% [2]. The compound is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation (AMV), and quality-controlled (QC) release testing for ANDA submissions [3]. The ability to provide traceability against USP or EP pharmacopoeial standards, based on feasibility, further differentiates this compound from non-certified or research-grade N-benzylindanamine preparations that lack the requisite regulatory documentation package [3]. Unlike generic indanamine building blocks, this impurity standard carries the dual burden of structural fidelity (correct enantiomer, correct salt form) and regulatory pedigree (certificate of analysis, characterization data sufficient for regulatory submission).

Pharmaceutical impurity control ANDA ICH guidelines

N-Benzyl Protection Strategy: Process Advantage of Direct Hydrogenolysis from (R,R)-Tartrate Salt

A key process chemistry differentiation of the (R)-N-benzyl-1-indanamine (R,R)-tartrate salt—directly related to the procurement form of the target compound—is that it can be subjected to catalytic hydrogenolysis without prior isolation of the free base. In the Teva process (WO2002068376A1, Example 6), the (R)-N-benzyl-1-indanamine (R,R)-tartrate salt (500.0 g, 1.34 mol) is directly hydrogenated over 5% Pd/C (25.0 g) in water (5 L) at 45–50 °C under 25 atm H₂, yielding (R)-1-indanamine (128.5 g, 72%) with [α]D²⁰ −16° (c 2.7, methanol) [1]. This contrasts with prior art processes using (S)-mandelic acid as the resolving agent (US 5,994,408), which require preliminary isolation of the (R)-N-benzyl-1-indanamine free base from its mandelate salt before hydrogenolysis—adding an extra isolation step, increasing processing time, and reducing overall yield [2]. The tartrate salt approach eliminates this additional unit operation, and tartaric acid does not participate in undesirable side reactions under hydrogenation conditions, unlike mandelic acid which can undergo competitive hydrogenation of its aromatic ring [1]. The (R,R)-tartrate salt is described as a stable, solid compound obtainable in high yield that can be easily purified by crystallization and stored for long periods—properties that directly benefit procurement and inventory management [1].

Synthetic intermediate Catalytic hydrogenolysis Process efficiency

N-Nitroso Derivative as Enantiomeric Purity Marker: Quantitative Optical Rotation Differentiation

A practical analytical challenge in the quality control of N-benzyl-1-indanamine enantiomers is that both (R)- and (S)-enantiomers exhibit low absolute values of specific rotation at the sodium D-line, making direct enantiomeric purity assessment by polarimetry unreliable. The patent WO2002068376A1 (Example 5) addresses this by converting the enantiomerically enriched amines to their corresponding N-nitroso derivatives, which exhibit substantially enhanced specific rotations. The (R)-enantiomer-derived N-nitroso compound shows [α]D²⁰ +66±2° (c 2, abs. ethanol), obtained in 90–95% yield from the N-nitrosation reaction [1]. This approximately 16.5-fold amplification of the measured optical rotation (from [α]D²⁰ 4.0° for the free base to +66±2° for the N-nitroso derivative) provides a robust, accessible method for verifying the enantiomeric purity of the (1R)-N-Benzylindan-1-amine supply without requiring chiral HPLC or capillary electrophoresis equipment. This derivatization-based enantiomeric purity assay is compound-specific: it depends on the presence of the secondary benzylamine moiety, which is absent in rasagiline (tertiary propargylamine), (R)-1-aminoindan (primary amine), and most other process impurities, providing a selective analytical handle unique to this intermediate [1].

Enantiomeric purity determination N-nitroso derivatization Chiral quality control

Validated Application Scenarios for (1R)-N-Benzylindan-1-amine Hydrochloride Based on Quantitative Evidence


ANDA Analytical Method Development and Validation for Rasagiline Mesylate Impurity Profiling

Pharmaceutical QC and R&D laboratories developing or validating stability-indicating RP-HPLC methods for rasagiline mesylate impurity determination require (1R)-N-Benzylindan-1-amine hydrochloride as the certified reference standard for Rasagiline Impurity D/2. The compound enables accurate quantification of this specific process-related impurity against the ICH-compliant acceptance criterion of NMT 0.10% for individual unspecified impurities [1]. The hydrochloride salt form (CAS 200628-33-7) provides chromatographic behavior that may differ from the free base (CAS 180915-70-2), necessitating salt-form-specific method validation . The validated RP-HPLC method on an ACE C8 column (150 × 4.6 mm, 3 µm) with gradient elution and UV detection at 210 nm has demonstrated sufficient resolution of rasagiline from its process impurities and degradation products, with mass balance exceeding 97% across all stress conditions [2].

Chiral Purity Verification of the Rasagiline Synthetic Intermediate Supply Chain

Procurement and QC departments responsible for incoming raw material testing of the (R)-N-benzyl-1-aminoindan intermediate can employ the N-nitroso derivatization method to verify enantiomeric purity without chiral chromatography infrastructure. The (R)-enantiomer-derived N-nitroso compound exhibits [α]D²⁰ +66±2° (c 2, abs. ethanol), representing an approximately 16.5-fold signal amplification over the free base rotation [1]. This method is selective for the secondary N-benzylamine moiety, distinguishing (1R)-N-Benzylindan-1-amine from rasagiline, (R)-1-aminoindan, and other process impurities. The 90–95% derivatization yield and straightforward aqueous workup make this protocol suitable for routine batch release testing in facilities without access to chiral HPLC or capillary electrophoresis equipment [1].

Rasagiline Process Development and Scale-Up Using the Direct Hydrogenolysis Advantage

Process chemistry teams developing or optimizing rasagiline manufacturing routes benefit from the demonstrated ability to subject (R)-N-benzyl-1-indanamine (R,R)-tartrate directly to catalytic hydrogenolysis without prior free-base isolation—a unit operation advantage over the mandelic acid resolution route [1]. The documented conditions (5% Pd/C, 25 atm H₂, 45–50 °C, water, 1 hour) achieve 72% yield of (R)-1-aminoindan with [α]D²⁰ −16° (c 2.7, methanol), eliminating one full isolation step compared to the prior art . The (R,R)-tartrate salt intermediate is stable and storable, enabling decoupling of the resolution and hydrogenolysis steps for flexible manufacturing scheduling [1].

Regulatory Submission Support: Impurity Reference Standard Qualification and Traceability

Regulatory affairs and quality assurance teams preparing ANDA submissions for generic rasagiline require fully characterized impurity reference standards with documented traceability against USP or EP pharmacopoeial standards. (1R)-N-Benzylindan-1-amine hydrochloride (Rasagiline Impurity D/2), when procured from certified suppliers, is provided with detailed characterization data (¹H NMR, ¹³C NMR, mass spectrometry, HPLC purity typically ≥98%) compliant with ICH guidelines [1]. This documentation package directly supports the regulatory requirement to demonstrate that analytical methods are specific for each identified impurity and that impurity levels are controlled within acceptable limits throughout the product shelf life. The compound's dual CAS registry (free base 180915-70-2; hydrochloride 200628-33-7) requires careful specification management to ensure the correct salt form is referenced in regulatory filings .

Quote Request

Request a Quote for (1R)-N-Benzylindan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.